
N-(3-Aminopropyl)glycine Dihydrochloride
Übersicht
Beschreibung
N-(3-Aminopropyl)glycine Dihydrochloride, also known as APG or O-Acetylserotonin, is a chemical compound with the molecular formula C5H14Cl2N2O2 . It has an average mass of 205.083 Da and a monoisotopic mass of 204.043228 Da .
Physical And Chemical Properties Analysis
N-(3-Aminopropyl)glycine Dihydrochloride is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Metabolic Disease Research
- Summary of Application : “N-(3-Aminopropyl)glycine Dihydrochloride” is used in the development of drugs targeting the glucagon receptor (GCGR) and GLP-1 receptor (GLP-1R) . These receptors are involved in the regulation of glucose metabolism and insulin secretion, making them important targets for the treatment of metabolic diseases like diabetes .
- Methods of Application : The compound is likely used in in vitro assays to test its effects on these receptors. This could involve treating cells expressing these receptors with the compound and then measuring any changes in receptor activity .
- Results or Outcomes : One specific drug that has been developed using this compound is Survodutide (BI 456906), a dual GCGR/GLP-1R agonist . This drug has shown robust anti-obesity efficacy by increasing energy expenditure and decreasing food intake .
Cardiovascular Disease Research
- Summary of Application : “N-(3-Aminopropyl)glycine Dihydrochloride” may also be used in the development of drugs targeting the Endothelin Receptor, which plays a key role in cardiovascular disease .
- Methods of Application : Similar to the metabolic disease research, this compound is likely used in in vitro assays to test its effects on the Endothelin Receptor .
- Results or Outcomes : TAK 044 is an antagonist of the Endothelin Receptor that has been developed using this compound . It has shown strong inhibitory effects on ET-induced deterioration in various animal models, suggesting potential for use in treating ET-related diseases such as acute myocardial infarction, acute renal failure, acute hepatic malfunction, and subarachnoid hemorrhage .
Somatostatin Receptor Research
- Summary of Application : This compound may be used in the development of drugs targeting the Somatostatin Receptor . This receptor is involved in numerous biological processes, including inhibition of hormone secretion, cell proliferation, and neurotransmission .
- Methods of Application : The compound is likely used in in vitro assays to test its effects on the Somatostatin Receptor .
- Results or Outcomes : AP102 is a dual SSTR2/SSTR5-specific somatostatin analog (SSA) that has been developed using this compound . It binds with subnanomolar affinity to SSTR2 and SSTR5 . AP102 does not bind to SSTR1 or SSTR3 .
Neurological Disease Research
- Summary of Application : “N-(3-Aminopropyl)glycine Dihydrochloride” may also be used in the development of drugs for neurological diseases .
- Methods of Application : Similar to the other research areas, this compound is likely used in in vitro assays to test its effects on various targets related to neurological diseases .
- Results or Outcomes : NODAGA-LM3 is a SSTR2 antagonist that has been developed using this compound . It can be labeled by 68 Ga for PET imaging . 68 Ga-NODAGA-LM3 can be used for imaging of SSTR positive paragangliomas .
Inflammation/Immunology Research
- Summary of Application : This compound may be used in the development of drugs for inflammation and immunology-related diseases .
- Methods of Application : Similar to the other research areas, this compound is likely used in in vitro assays to test its effects on various targets related to inflammation and immunology .
- Results or Outcomes : While specific drugs developed using this compound for inflammation/immunology research are not mentioned, it’s possible that it could be used in the development of drugs targeting receptors or enzymes involved in these processes .
Cancer Research
- Summary of Application : “N-(3-Aminopropyl)glycine Dihydrochloride” may also be used in the development of drugs for cancer .
- Methods of Application : Similar to the other research areas, this compound is likely used in in vitro assays to test its effects on various targets related to cancer .
- Results or Outcomes : NODAGA-LM3 is a SSTR2 antagonist that has been developed using this compound . It can be labeled by 68 Ga for PET imaging . 68 Ga-NODAGA-LM3 can be used for imaging of SSTR positive paragangliomas .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-aminopropylamino)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-2-1-3-7-4-5(8)9;;/h7H,1-4,6H2,(H,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQTXSWVGCRXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)glycine Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



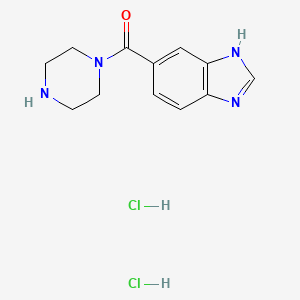
![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)
![3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521981.png)
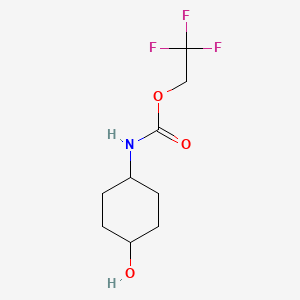
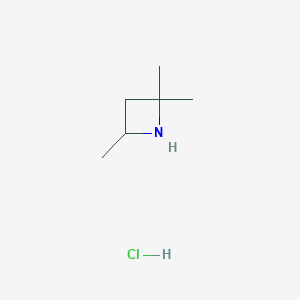
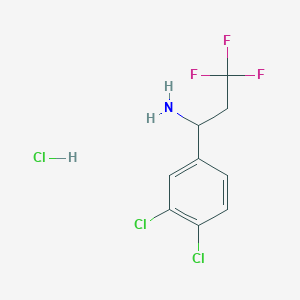
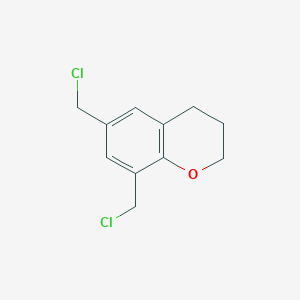
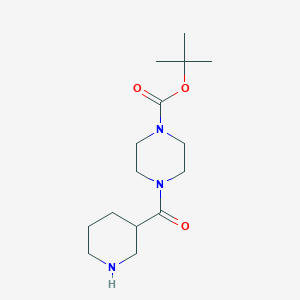
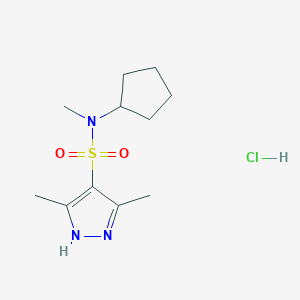
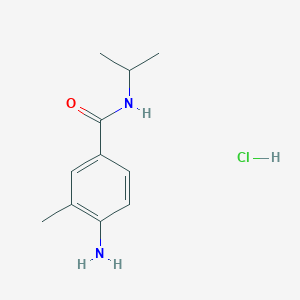
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
